N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps. One common route starts with the acylation of furan-2-carbonyl chloride with a suitable amine to form an intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The furan ring and tetrahydroisoquinoline moiety are believed to interact with cellular receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Known for its antibacterial activities.
Furan-2-carbonyl isothiocyanate: Used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and methoxyacetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJHRDOQDSIPPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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